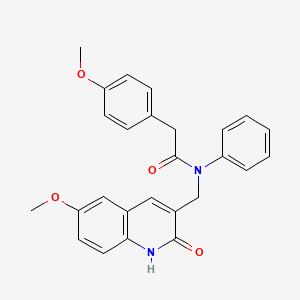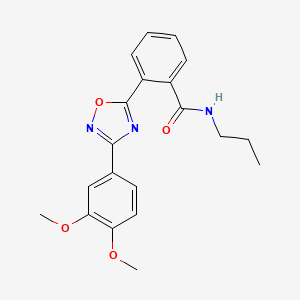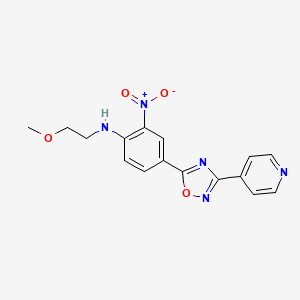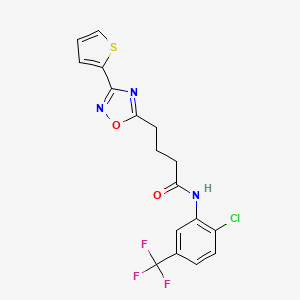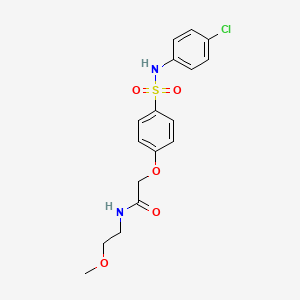
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide, commonly known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. C646 is a potent inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
Mecanismo De Acción
C646 is a potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). These enzymes are involved in histone acetylation, which is a process that regulates gene expression. By inhibiting PCAF and p300/CBP-associated factor (PCAF), C646 prevents histone acetylation, which leads to changes in gene expression. This ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, C646 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the expression of various oncogenes (genes that promote cancer growth). C646 has also been shown to induce cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C646 in lab experiments is its potency. C646 is a highly potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). Additionally, C646 has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one limitation of using C646 in lab experiments is its specificity. C646 inhibits both PCAF and p300/CBP-associated factor (PCAF), which may lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of C646. One direction is the development of more specific inhibitors of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). This would allow for the inhibition of specific pathways without affecting other pathways. Another direction is the study of the combination of C646 with other anticancer drugs. This could lead to synergistic effects and improved cancer treatment. Additionally, the study of the effects of C646 on other diseases, such as neurodegenerative diseases, could be explored.
Métodos De Síntesis
The synthesis of C646 involves a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminophenol to form 4-(N-(4-chlorophenyl)sulfamoyl)phenol. The final step involves the reaction of 4-(N-(4-chlorophenyl)sulfamoyl)phenol with 2-(2-methoxyethoxy)acetyl chloride to form C646.
Aplicaciones Científicas De Investigación
C646 has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. C646 has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, C646 has been shown to inhibit cancer cell migration and invasion.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-11-10-19-17(21)12-25-15-6-8-16(9-7-15)26(22,23)20-14-4-2-13(18)3-5-14/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXLXUZKLMTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)



